Glyceryl 1,2-isodistearate
CAS No.: 68958-48-5
Cat. No.: VC1755251
Molecular Formula: C39H76O5
Molecular Weight: 625 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68958-48-5 |
|---|---|
| Molecular Formula | C39H76O5 |
| Molecular Weight | 625 g/mol |
| IUPAC Name | [3-hydroxy-2-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |
| Standard InChI | InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-34-37(33-40)44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3 |
| Standard InChI Key | CMPDPBDUZTUXAD-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C |
| Canonical SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C |
Introduction
Chemical Identification and Structural Properties
Glyceryl 1,2-isodistearate is a diester formed through the esterification of glycerol with isostearic acid, specifically at the 1 and 2 positions of the glycerol backbone. This positional specificity distinguishes it from other glyceryl diesters and contributes to its unique properties.
Structural Information
The molecular identification details for Glyceryl 1,2-isodistearate are as follows:
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Molecular Formula: C39H76O5
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IUPAC Name: [3-hydroxy-2-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate
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SMILES Notation: CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC(C)C
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InChI: InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-34-37(33-40)44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3
The compound features a glycerol backbone with two isostearic acid chains attached at the 1 and 2 positions, leaving a free hydroxyl group at position 3. This specific arrangement creates an amphiphilic molecule with both hydrophilic and lipophilic regions.
Molecular Structure
The molecular structure reveals that Glyceryl 1,2-isodistearate contains:
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A central glycerol backbone with three carbon atoms
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Two isostearic acid chains (16-methylheptadecanoic acid) esterified at the 1 and 2 positions
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A free hydroxyl group at position 3 of the glycerol backbone
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Branched methyl groups in the isostearic acid chains that contribute to its specific properties
Physical and Chemical Properties
Glyceryl 1,2-isodistearate possesses distinct physical and chemical characteristics that determine its behavior in various applications.
Mass Spectrometry Data
The mass spectrometry data for Glyceryl 1,2-isodistearate with various adducts has been predicted, as shown in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 625.57658 | 270.8 |
| [M+Na]+ | 647.55852 | 270.9 |
| [M+NH4]+ | 642.60312 | 273.1 |
| [M+K]+ | 663.53246 | 271.3 |
| [M-H]- | 623.56202 | 257.4 |
| [M+Na-2H]- | 645.54397 | 269.1 |
| [M]+ | 624.56875 | 267.5 |
| [M]- | 624.56985 | 267.5 |
Physical State and Appearance
While specific data on Glyceryl 1,2-isodistearate's appearance is limited, based on structurally similar compounds such as glyceryl distearate, it likely appears as:
Solubility Profile
The solubility characteristics of Glyceryl 1,2-isodistearate can be inferred from similar glyceryl diesters:
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Limited solubility in water
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Soluble in organic solvents including ethanol, benzene, acetone
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Soluble in mineral oils and fixed oils
Synthesis and Manufacturing Methods
The synthesis of Glyceryl 1,2-isodistearate involves selective esterification processes that target the 1,2 positions of glycerol specifically.
Protected Glycerol Method
One approach to synthesizing position-specific glyceryl diesters involves:
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Protection of the 1,2 positions of glycerol using acetone to form 1,2-O-isopropylidene glycerol (solketal)
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Esterification of the free hydroxyl at position 3
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Deprotection to release the 1,2 positions
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Selective esterification of the 1,2 positions with isostearic acid
This method allows for precise positional control of the fatty acid chains .
Direct Esterification Method
Alternative synthesis approaches include:
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Direct esterification of glycerol with isostearic acid under specific catalytic conditions
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Transesterification of isostearic acid methyl esters with glycerol
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Multi-stage distillation to isolate the desired 1,2-isomer from the reaction mixture
Applications and Functional Properties
Glyceryl 1,2-isodistearate has several applications based on its structural properties.
Cosmetic Applications
In cosmetic formulations, Glyceryl 1,2-isodistearate functions as:
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Emollient providing skin conditioning properties
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Emulsifier helping to stabilize oil-water mixtures
The frequency of use of related compound Glyceryl Diisostearate in cosmetic products was reported as 139 uses with concentration of use at 0.54% according to 2022 data .
Pharmaceutical Applications
In pharmaceutical preparations, glyceryl diesters like Glyceryl 1,2-isodistearate can serve as:
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Excipients in tablet formulations
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Components in topical creams and ointments
Industrial Applications
Industrial uses may include:
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Lubricants and processing aids
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Components in specialized industrial formulations
Comparison with Other Glyceryl Diesters
Understanding the relationship between Glyceryl 1,2-isodistearate and other glyceryl esters provides valuable context.
Structural Differences
The key differences between Glyceryl 1,2-isodistearate and other related diesters include:
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Positional isomerism: The 1,2 configuration differs from 1,3-diesters in physicochemical properties
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Fatty acid composition: The isostearic acid chains create different properties than straight-chain stearic acid diesters
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Branching pattern: The methyl branches in isostearic acid affect crystallinity and melting behavior
Functional Comparisons
When compared to other glyceryl diesters:
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Glyceryl Distearate: Contains straight-chain stearic acid moieties, while Glyceryl 1,2-isodistearate contains branched isostearic acid groups
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Glyceryl Dibehenate: Contains longer fatty acid chains (C22) compared to Glyceryl 1,2-isodistearate (C18 with methyl branches)
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Glyceryl Dilaurate: Contains shorter fatty acid chains (C12) compared to Glyceryl 1,2-isodistearate
Analytical Methods for Identification
Several analytical techniques can be employed to characterize and identify Glyceryl 1,2-isodistearate.
Chromatographic Methods
Chromatographic techniques useful for analysis include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
Spectroscopic Methods
Spectroscopic methods for characterization include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume